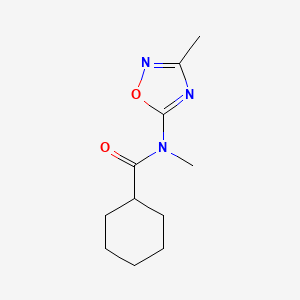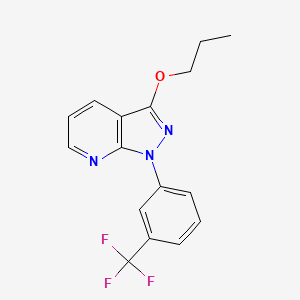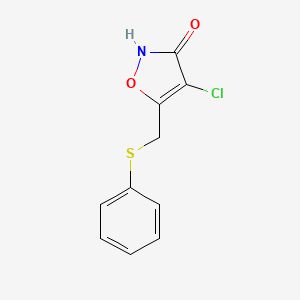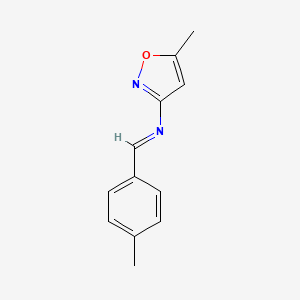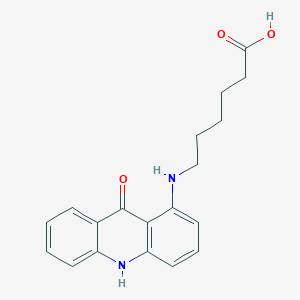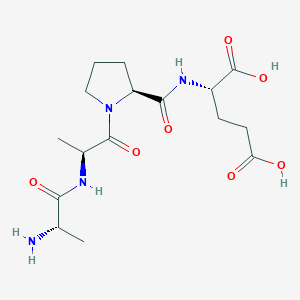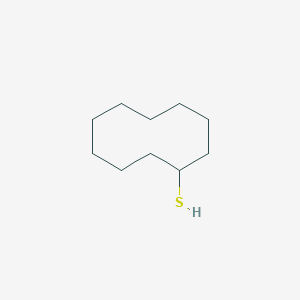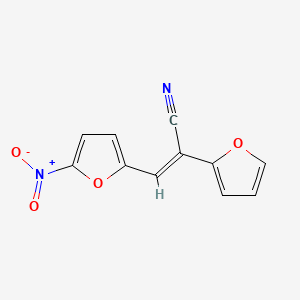
cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile is an organic compound that features both furan and nitrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile typically involves the condensation of furan derivatives with nitrofuran derivatives under specific conditions. One common method might involve the use of a base to deprotonate the furan ring, followed by a nucleophilic attack on the nitrofuran derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential antimicrobial or anticancer properties due to the presence of nitrofuran.
Medicine: Investigated for use in drug development.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with cellular components, leading to the disruption of cellular processes. The nitrofuran moiety is known to form reactive intermediates that can damage DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
2-Furylacrylonitrile: Lacks the nitrofuran moiety.
5-Nitro-2-furancarboxaldehyde: Contains the nitrofuran moiety but lacks the acrylonitrile group.
Uniqueness
(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile is unique due to the combination of both furan and nitrofuran moieties, which can impart distinct chemical and biological properties.
Properties
CAS No. |
40954-70-9 |
|---|---|
Molecular Formula |
C11H6N2O4 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H6N2O4/c12-7-8(10-2-1-5-16-10)6-9-3-4-11(17-9)13(14)15/h1-6H/b8-6+ |
InChI Key |
PACITJPDWOXPSA-SOFGYWHQSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


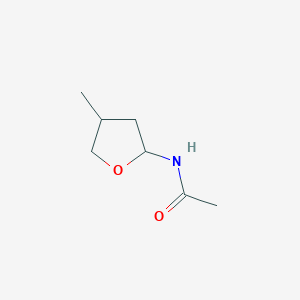
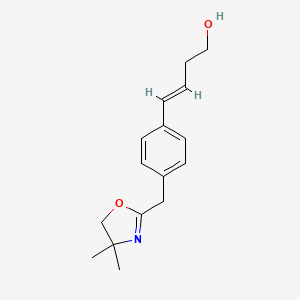

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
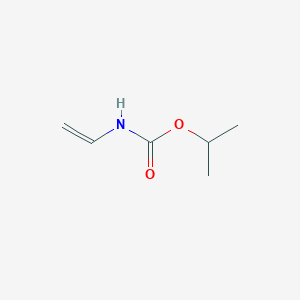
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)

